The synthesis of Setdb1-ttd-IN-1 involves several key steps that ensure the compound's potency and selectivity. The synthesis methods typically include:
Technical details indicate that the compound was synthesized following established protocols that involve multiple reaction steps to achieve the final structure with high specificity for the Tudor domain of SETDB1 .
Setdb1-ttd-IN-1 features a unique molecular structure that allows it to interact effectively with the Tudor domain of SETDB1. Key aspects of its molecular structure include:
Setdb1-ttd-IN-1 undergoes specific chemical reactions that facilitate its interaction with SETDB1:
Technical details illustrate that assays measuring methyltransferase activity reveal significant inhibition when Setdb1-ttd-IN-1 is present, confirming its role as an effective inhibitor .
The mechanism of action for Setdb1-ttd-IN-1 involves several steps:
Data from biochemical assays confirm that this mechanism effectively reduces SETDB1's activity in cellular contexts relevant to cancer biology .
Setdb1-ttd-IN-1 exhibits several notable physical and chemical properties:
Relevant data indicate that these properties are optimized during synthesis to ensure maximum efficacy when tested in vitro and potentially in vivo .
Setdb1-ttd-IN-1 holds promise for various scientific applications:
The tandem Tudor domain (TTD) of SETDB1 (SET Domain Bifurcated Histone Lysine Methyltransferase 1) is a critical structural module that facilitates epigenetic regulation through specific recognition of histone post-translational modifications. Located in the N-terminal region of SETDB1, the TTD comprises three Tudor domains that form a bifurcated binding pocket. This architecture allows it to recognize dimethylated or trimethylated lysine 9 on histone H3 (H3K9me2/3) alongside adjacent modifications like H3K14 acetylation (H3K14ac), creating a combinatorial readout essential for precise chromatin targeting [3] [9]. The TTD’s interaction with modified histones recruits SETDB1 to euchromatic regions, enabling its methyltransferase activity to deposit repressive H3K9me3 marks. This action initiates heterochromatin formation, silences transcriptional activity, and stabilizes higher-order chromatin structures [6] [9].
Structurally, the TTD contains two ligand-binding subpockets:
Table 1: Structural and Functional Features of SETDB1-TTD
| Feature | Description | Functional Consequence |
|---|---|---|
| Domain Composition | Three Tudor domains (TTD1-3) | Forms bifurcated binding interface |
| H3K9me2/3 Recognition | Aromatic cage residues (Y300, F348, Y386) | Anchors SETDB1 to repressed chromatin regions |
| H3K14ac Binding | Hydrophobic cleft with hydrogen-bonding residues | Stabilizes combinatorial histone mark recognition |
| Druggability (Kac) | DScore: 0.92 | Amenable to small-molecule inhibition |
SETDB1 amplification or overexpression is a hallmark of aggressive malignancies, including hepatocellular carcinoma (HCC), non-small cell lung cancer (NSCLC), breast cancer, and osteosarcoma. By depositing H3K9me3 marks, SETDB1 epigenetically silences:
In hepatocellular carcinoma, SETDB1 overexpression correlates with metastasis and poor survival by activating the AKT pathway via non-histone methylation (AKTK64me3) [3] [6]. Similarly, in breast cancer, it stabilizes mutant p53 through K370 dimethylation (p53K370me2), conferring chemoresistance [6]. SETDB1 also drives immune evasion by repressing immunogenic endogenous retroviruses and upregulating PD-L1, reducing CD8+ T-cell infiltration [6] [9].
Table 2: Oncogenic Pathways Driven by SETDB1 Overexpression
| Cancer Type | Silenced Targets | Pathogenic Consequence | Clinical Correlation |
|---|---|---|---|
| Hepatocellular | PTEN, CDKN1A | AKT hyperactivation; chemoresistance | Metastasis; 5-year survival < 20% |
| Breast Cancer | ERVs; p21 | p53 stabilization; immune evasion | Endocrine therapy resistance |
| Osteosarcoma | RUNX2; PPARγ | Blocked osteoblast differentiation; stemness | Metastatic recurrence |
| Lung Adenocarcinoma | Tumor suppressor miRNAs | EMT; gefitinib resistance | Poor progression-free survival |
Conventional SETDB1 inhibitors targeting the catalytic SET domain face challenges due to structural homology across histone methyltransferases, risking off-target effects. In contrast, the TTD offers a unique allosteric site:
SETDB1-TTD-IN-1 exemplifies this strategy. As a competitive endogenous binder, it binds TTD with a Kd of 88 nM, stabilizing SETDB1-TTD in cells while paradoxically enhancing methyltransferase activity—likely by altering conformational dynamics [1] [10]. In THP-1 leukemia cells, treatment (2.5–40 µM) modulates 72 genes linked to differentiation and apoptosis, validating target engagement [1] [5].
Table 3: Selectivity Profile of SETDB1-TTD-IN-1
| Target Domain | Kd (μM) | Activity | Biological Impact |
|---|---|---|---|
| SETDB1-TTD | 0.088 | Competitive inhibition | Blocks H3K9me3 deposition |
| 53BP1 Tudor | 4.3 | Weak binding | No significant cellular effect |
| JMJD2A Tudor | 86 | Negligible binding | No detectable inhibition |
| 14 Other Tudor Domains | > 100 | Inactive | High selectivity confirmed |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5